molecular formula C9H17BrO2 B6277540 3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane CAS No. 2763779-56-0

3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane

Cat. No.: B6277540
CAS No.: 2763779-56-0
M. Wt: 237.1
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Description

3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with bromomethyl, dimethoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-dimethoxy-2,2-dimethylcyclobutane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining the purity and consistency of the product.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential role in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

    3-(Chloromethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may differ in reaction rates and conditions.

    3-(Hydroxymethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane: Contains a hydroxymethyl group, making it more reactive in certain nucleophilic substitution reactions.

    3-(Methoxymethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane: Features a methoxymethyl group, which can influence its reactivity and applications.

Uniqueness: 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is unique due to the presence of the bromomethyl group, which provides distinct reactivity patterns compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2763779-56-0

Molecular Formula

C9H17BrO2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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